molecular formula C14H17N3O3 B2479135 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2220209-53-8

2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2479135
CAS RN: 2220209-53-8
M. Wt: 275.308
InChI Key: KIUYMTKHCCGAMD-UHFFFAOYSA-N
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Description

The compound “2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol” is used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle .


Synthesis Analysis

When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Molecular Structure Analysis

The empirical formula of “2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol” is C7H10N2O . The molecular weight is 138.17 .


Chemical Reactions Analysis

The compound can undergo UV light-induced covalent modification when appended to a ligand or pharmacophore .


Physical And Chemical Properties Analysis

The compound is a liquid with a density of 1.08 g/mL . It is stored at a temperature of -20°C .

Mechanism of Action

The mechanism of action involves UV light-induced covalent modification of a biological target .

Safety and Hazards

The compound is classified as a combustible liquid . It has a WGK of 3 .

Future Directions

The compound can be used alone or in parallel with other multi-functional building blocks to discover the optimal probe for chemical biology experiments .

properties

IUPAC Name

2-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-2-3-5-14(15-16-14)6-4-11(18)17-9-10-7-13(17,8-10)12(19)20/h1,10H,3-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUYMTKHCCGAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)N2CC3CC2(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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